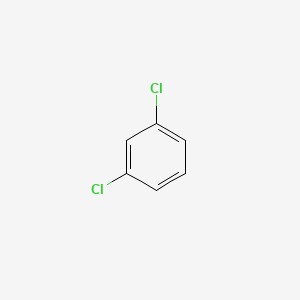

1,3-Dichlorobenzene

描述

属性

IUPAC Name |

1,3-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2/c7-5-2-1-3-6(8)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQOPVIELGIULI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2 | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022056 | |

| Record name | 1,3-Dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-dichlorobenzene is a colorless liquid. Sinks in water. (USCG, 1999), Colorless liquid; [Hawley], COLOURLESS LIQUID. | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Dichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2793 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

343 °F at 760 mmHg (NTP, 1992), 173 °C | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

146 °F (NTP, 1992), 63 °C | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Dichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2793 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Sol in ethanol, ether; very soluble in acetone, In water, 125 mg/L at 25 °C, Solubility in water: none | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2884 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2884 at 20 °C/4 °C, Relative density (water = 1): 1.288 | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.08 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.1 | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 53.8 °F ; 5 mmHg at 102 °F; 40 mmHg at 180 °F (NTP, 1992), 2.15 [mmHg], 2.15 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.286 | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Dichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2793 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

541-73-1; 25321-22-6(mixedisomers), 541-73-1, 63697-17-6 | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dichloro-, radical ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063697176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-DICHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75W0WNE5FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-12.6 °F (NTP, 1992), -24.8 °C | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

1,3-Dichlorobenzene chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichlorobenzene (m-DCB) is a chlorinated aromatic hydrocarbon with the chemical formula C₆H₄Cl₂. It exists as a colorless liquid at room temperature and is characterized by its partial solubility in water and solubility in organic solvents like alcohol and ether.[1] Historically, it has been utilized in the synthesis of herbicides, insecticides, pharmaceuticals, and dyes.[1] This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and metabolic pathways of this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound is one of three isomers of dichlorobenzene, with the chlorine atoms attached to the benzene (B151609) ring at positions 1 and 3.[2] This substitution pattern confers a C2v point group symmetry to the molecule.[3]

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a ready reference for experimental and developmental work.

| Property | Value | Reference |

| Molecular Formula | C₆H₄Cl₂ | [4] |

| Molar Mass | 147.00 g/mol | [4][5] |

| Appearance | Colorless liquid | [5] |

| Density | 1.288 g/cm³ at 25 °C | [4][5] |

| Melting Point | -22 to -25 °C | [4][5] |

| Boiling Point | 172 to 173 °C | [4][5] |

| Water Solubility | 123 mg/L at 25 °C | [5] |

| Vapor Pressure | 5 mmHg at 38.8 °C | [4] |

| Refractive Index | 1.546 at 20 °C/D | [4] |

| LogP (Octanol-Water Partition Coefficient) | 3.53 | [2] |

| Henry's Law Constant | 2.83 x 10⁻³ atm-m³/mol at 25 °C | [2] |

Experimental Protocols

Determination of Physical Properties

Standard methodologies are employed to determine the physicochemical properties of liquid compounds like this compound.

Melting Point Determination: The melting point of this compound, which is below ambient temperature, is determined using a cryostat. A common method involves the capillary tube technique.

-

Apparatus: Thiele tube or a commercial melting point apparatus equipped with a cooling system.

-

Procedure: A small sample of this compound is introduced into a capillary tube. The tube is placed in the cooling block of the apparatus. The temperature is gradually lowered until the liquid solidifies. Then, the temperature is slowly raised at a controlled rate (e.g., 1 °C/min). The temperature at which the first crystals begin to melt and the temperature at which the last crystal disappears are recorded as the melting point range.[6][7]

Boiling Point Determination: The boiling point is determined at atmospheric pressure, typically using a distillation method or a micro-method with a Thiele tube.

-

Apparatus: Distillation flask, condenser, thermometer, and a heating mantle, or a Thiele tube setup.

-

Procedure (Distillation): A sample of this compound is placed in the distillation flask. The apparatus is assembled, and the liquid is heated. The temperature is recorded when the liquid is boiling and the vapor temperature is stable.[8][9][10] This temperature is the boiling point.

Density Measurement: The density of liquid this compound can be accurately measured using a pycnometer or a graduated cylinder and a balance.

-

Apparatus: Pycnometer (specific gravity bottle) or a graduated cylinder, and an analytical balance.

-

Procedure (Pycnometer): The mass of the clean, dry pycnometer is determined. The pycnometer is then filled with this compound, and its mass is measured again. The volume of the pycnometer is known or can be calibrated with a liquid of known density (e.g., water). The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.[1][5]

Synthesis of this compound

A common and directed method for the synthesis of this compound is through the Sandmeyer reaction, starting from 3-chloroaniline (B41212).[4]

Experimental Workflow for Synthesis via Sandmeyer Reaction:

Caption: Synthesis of this compound via the Sandmeyer Reaction.

Detailed Protocol:

-

Diazotization of 3-Chloroaniline: 3-chloroaniline is dissolved in hydrochloric acid and the solution is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature. The reaction progress can be monitored using potassium iodide-starch paper. The completion of the reaction yields a solution of 3-chlorobenzenediazonium chloride.

-

Sandmeyer Reaction: The freshly prepared diazonium salt solution is added to a solution of copper(I) chloride in hydrochloric acid. The reaction mixture is warmed to facilitate the displacement of the diazonium group with a chlorine atom, leading to the formation of this compound. Nitrogen gas is evolved during this step.

-

Work-up and Purification: The resulting mixture is typically subjected to steam distillation to separate the crude this compound. The organic layer is then separated, washed, dried, and purified by fractional distillation to obtain the final product.

Metabolic Pathway

In biological systems, this compound is primarily metabolized in the liver by cytochrome P-450 enzymes.[5] The metabolic pathway involves oxidation and subsequent conjugation reactions.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Density Testing Procedure | International and Accredited Lab [nikoopharmed.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. savemyexams.com [savemyexams.com]

- 10. cdn.juniata.edu [cdn.juniata.edu]

Physical properties of 1,3-Dichlorobenzene (boiling point, melting point)

An In-depth Technical Guide to the Physical Properties of 1,3-Dichlorobenzene

For researchers, scientists, and drug development professionals, a precise understanding of the physical properties of chemical compounds is fundamental. This technical guide provides a detailed overview of the boiling and melting points of this compound, including experimental protocols for their determination.

Physical Properties of this compound

This compound is a colorless liquid at room temperature.[1] Its key physical properties are summarized in the table below.

| Physical Property | Value |

| Boiling Point | 172-173 °C (342-343 °F; 445-446 K)[1][2][3][4] |

| Melting Point | -22 to -25 °C (-8 to -13 °F; 248 to 251 K)[1][2][3][4] |

| Molecular Weight | 147.00 g/mol [1] |

| Density | 1.288 g/cm³ at 25 °C[1][4][5] |

| Appearance | Colorless liquid[1] |

| Solubility in Water | Insoluble[1][6] |

Experimental Determination of Physical Properties

Accurate determination of boiling and melting points is crucial for the identification and purity assessment of chemical substances. The following sections detail the standard experimental methodologies.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The most common laboratory method for determining the melting point is the capillary method using a melting point apparatus.

Experimental Protocol using a Mel-Temp Apparatus:

-

Sample Preparation: A small amount of the solid this compound (in its frozen state) is finely ground and packed into a capillary tube, which is sealed at one end. The sample should be densely packed to a height of about 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is placed in the heating block of a Mel-Temp apparatus, alongside a calibrated thermometer.[8]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[8]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[9] For pure compounds, this range is typically narrow (0.5-1 °C).

-

Cooling and Repetition: The apparatus is allowed to cool, and the determination can be repeated with a fresh sample to ensure accuracy.[8]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.[10] A common and effective method for determining the boiling point of a small quantity of liquid is the capillary method.

Experimental Protocol using the Capillary Method:

-

Sample Preparation: A small amount of liquid this compound is placed in a small test tube or fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[11]

-

Heating: The test tube is gently heated in a heating bath (e.g., an oil bath) to ensure uniform temperature distribution. The setup is heated until a continuous stream of bubbles emerges from the open end of the inverted capillary tube.[10][11] This indicates that the air in the capillary has been replaced by the vapor of the liquid.

-

Observation: The heating is then discontinued, and the apparatus is allowed to cool slowly.

-

Boiling Point Reading: The temperature is carefully monitored. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11] At this point, the vapor pressure of the liquid is equal to the external atmospheric pressure.

-

Pressure Correction: Since boiling point is dependent on pressure, the atmospheric pressure should be recorded at the time of the experiment. If the atmospheric pressure is not 1 atm (760 mmHg), a correction may be necessary.

Factors Influencing Physical Properties

The physical properties of a substance are dictated by its molecular structure and the resulting intermolecular forces. The following diagram illustrates the logical relationship between these factors for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chemicalpoint.eu [chemicalpoint.eu]

- 4. 1,3-二氯苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS#: 541-73-1 [chemicalbook.com]

- 6. This compound | 541-73-1 | TCI AMERICA [tcichemicals.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. community.wvu.edu [community.wvu.edu]

- 9. southalabama.edu [southalabama.edu]

- 10. scribd.com [scribd.com]

- 11. Video: Boiling Points - Prep [jove.com]

An In-depth Technical Guide to 1,3-Dichlorobenzene (CAS Number: 541-73-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Dichlorobenzene (m-DCB), an aromatic organic compound with the chemical formula C₆H₄Cl₂. This document consolidates critical physicochemical data, detailed experimental protocols for its synthesis and analysis, and an examination of its metabolic pathways and toxicological profile. The information is intended to serve as a vital resource for professionals in research, chemical synthesis, and drug development who may encounter or utilize this compound in their work. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized through diagrams generated using the DOT language.

Physicochemical Properties

This compound is a colorless liquid at room temperature with a characteristic sweet odor.[1] It is sparingly soluble in water but soluble in many organic solvents such as alcohol and ether.[2][3][4]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 541-73-1 | [5] |

| Molecular Formula | C₆H₄Cl₂ | [5][6] |

| Molecular Weight | 147.00 g/mol | [2][5][6] |

| Appearance | Colorless liquid | [1][2][6] |

| Odor | Sweet, characteristic | [1][3] |

| Melting Point | -24.8 to -22 °C | [2][7][8] |

| Boiling Point | 172-173 °C | [2][7][8] |

| Density | 1.288 g/mL at 25 °C | [6][7][8] |

| Vapor Pressure | 2.15 mm Hg at 25 °C | [2] |

| Water Solubility | 123 mg/L at 25 °C | [2] |

| log Kow (Octanol/Water Partition Coefficient) | 3.53 | [5][9] |

| Refractive Index (n20/D) | 1.546 | [4] |

| Flash Point | 67 °C (152.6 °F) - closed cup | [4][8][10] |

| Autoignition Temperature | 647 °C (1198 °F) | [1][9] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR (in CDCl₃) | Signals appear around δ 7.2-7.4 ppm. | [11] |

| ¹³C NMR | Signals expected for dichlorinated benzene (B151609) ring. | [11] |

| Mass Spectrometry (MS) | Intense peaks at m/z 146 (M+), 148 (M+2), 111, 75. | [1] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H and C-Cl stretching and aromatic ring vibrations. | [1] |

Synthesis and Purification

This compound is primarily produced as a byproduct of the chlorination of benzene. However, for targeted synthesis, the Sandmeyer reaction of 3-chloroaniline (B41212) is a common laboratory method.[6]

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol describes the synthesis of this compound from 3-chloroaniline.

Materials:

-

3-chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Calcium Chloride (CaCl₂)

-

Deionized Water

Procedure:

-

Diazotization of 3-chloroaniline:

-

In a beaker, dissolve 3-chloroaniline in a mixture of concentrated HCl and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, while maintaining the temperature below 5 °C. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

-

Sandmeyer Reaction:

-

In a separate reaction flask, prepare a solution of copper(I) chloride in concentrated HCl. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.

-

Nitrogen gas will evolve. After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., on a water bath at 50-60°C) for about 30 minutes to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel. The organic layer containing the crude this compound will separate.

-

Wash the organic layer sequentially with a dilute NaOH solution (to remove any phenolic byproducts) and then with water until the washings are neutral.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter to remove the drying agent.

-

The crude product can be purified by fractional distillation. Collect the fraction boiling at 172-173 °C.

-

Purification from Isomeric Mixtures

Commercial production often results in a mixture of dichlorobenzene isomers. This compound can be separated from its ortho and para isomers through a combination of fractional distillation and crystallization. Due to the close boiling points of the meta and para isomers, this separation can be challenging.[3][9] Extractive distillation or selective crystallization at low temperatures (e.g., -25 to -40 °C) are often employed.[12]

Analytical Methodologies

Gas chromatography (GC) coupled with mass spectrometry (MS) is the standard method for the detection and quantification of this compound in various environmental matrices.

Experimental Protocol: GC-MS Analysis of this compound in Water

This protocol is based on a purge and trap concentration method followed by GC-MS analysis, suitable for trace-level detection.

Materials and Equipment:

-

Purge and Trap Concentrator

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

Fused-silica capillary column (e.g., DB-624 or equivalent)

-

Helium (carrier gas)

-

Reagent-grade water

-

Methanol (for standard preparation)

-

This compound standard

-

Internal standards (e.g., bromochloromethane, 1,4-dichlorobenzene-d4)

Procedure:

-

Sample Preparation:

-

Collect water samples in vials with zero headspace.

-

Add internal standards to all samples, blanks, and calibration standards.

-

-

Purge and Trap:

-

Introduce a precise volume (e.g., 5-25 mL) of the water sample into the purging chamber.

-

Purge the sample with inert gas (Helium) at a defined flow rate (e.g., 40 mL/min) for a set time (e.g., 11 minutes). The volatile this compound is transferred to a sorbent trap.

-

After purging, rapidly heat the trap to desorb the analyte onto the GC column.

-

-

GC-MS Analysis:

-

GC Column: DB-624 (or equivalent), 60 m x 0.25 mm ID x 1.4 µm film thickness.

-

Carrier Gas: Helium at a constant flow.

-

Oven Temperature Program:

-

Initial temperature: 35 °C, hold for 2 minutes.

-

Ramp 1: 10 °C/min to 170 °C.

-

Ramp 2: 20 °C/min to 220 °C, hold for 2 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 35-300.

-

Acquisition Mode: Full Scan for identification, Selected Ion Monitoring (SIM) for quantification (e.g., monitor m/z 146, 148, 111).

-

-

-

Quantification:

-

Create a calibration curve using standards of known concentrations.

-

Quantify this compound in samples by comparing its peak area (relative to the internal standard) to the calibration curve.

-

Metabolism and Toxicology

Metabolic Pathway

This compound is primarily metabolized in the liver.[2] The initial step involves oxidation by cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP3A, to form an unstable epoxide intermediate (this compound epoxide).[2] This epoxide can then undergo several transformations:

-

Rearrangement: The epoxide can rearrange to form dichlorophenols, primarily 2,4-dichlorophenol (B122985) and 3,5-dichlorophenol.

-

Hydrolysis: Epoxide hydrolase can convert the epoxide to a dihydrodiol.

-

Glutathione (B108866) Conjugation: The epoxide can be conjugated with glutathione (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs). This leads to the formation of mercapturic acids which are excreted in the urine.[12]

The phenolic metabolites can be further oxidized to form dichlorocatechols (e.g., 3,5-dichlorocatechol) or conjugated with glucuronic acid or sulfate (B86663) before excretion.[3][13]

Toxicology

Acute exposure to this compound can cause irritation to the eyes and respiratory tract.[2] High-level acute exposure, either through inhalation or ingestion, may lead to liver damage.[2] Animal studies have provided more detailed toxicological data.

Table 3: Summary of Toxicological Data for this compound

| Endpoint | Species | Route | Value/Observation | Reference(s) |

| Acute Oral LD₅₀ | Mouse | Oral | 1062 mg/kg | [14] |

| Subchronic Toxicity (90-day study) | Rat | Oral (gavage) | NOAEL not established. LOAEL of 9 mg/kg/day for liver effects in males. | [15][16] |

| Target Organs | Rat | Oral | Liver, kidney, thyroid, and pituitary glands. | [15][16][17] |

| Specific Effects (Rat) | Oral | Increased liver and kidney weights, elevated serum cholesterol, hepatocellular degeneration, thyroid and pituitary lesions. | [15][17] | |

| Human Health Effects | Human | Inhalation | Irritation of eyes and respiratory passages. High exposure may cause liver damage. | [2] |

| Carcinogenicity | N/A | N/A | Classified as a Group D substance (not classifiable as to its human carcinogenicity) by the U.S. EPA due to lack of data. | [16] |

The hepatotoxicity of this compound is believed to be caused by its reactive epoxide metabolite formed in the liver.[2][18]

Applications and Reactions

This compound serves as an intermediate in the synthesis of various chemicals. Its uses include the production of herbicides, insecticides, pharmaceuticals, and dyes.[2] For instance, it can be used in the Friedel-Crafts reaction with chloroacetyl chloride to produce 2,4,ω-trichloroacetophenone, an intermediate for the antifungal drug miconazole.[3] It can also undergo further chlorination, nitration, sulfonation, and hydrolysis reactions to yield a variety of derivatives.[3]

Safety and Handling

Hazard Statements:

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing vapors.

-

Wash hands thoroughly after handling.

-

Avoid release to the environment.

-

Store in a well-ventilated place away from heat and strong oxidizing agents.[2][14]

This compound is incompatible with strong oxidizing agents and chemically active metals like aluminum.[2][7] When heated to decomposition, it can produce toxic hydrogen chloride gas.[2]

Conclusion

This guide has summarized the essential technical information for this compound (CAS 541-73-1). The provided data on its physicochemical properties, detailed protocols for its synthesis and analysis, and insights into its metabolic fate and toxicological impact are intended to equip researchers and professionals with the necessary knowledge for safe and effective handling and application of this compound. The structured presentation and visual workflows aim to facilitate quick reference and a deeper understanding of the core aspects of this compound.

References

- 1. US5382725A - Process for the purification of 1,3-dihalobenzene from an isomeric mixture of dihalobenzenes - Google Patents [patents.google.com]

- 2. Cytochrome P450 catalyzed oxidation of monochlorobenzene, 1,2- and 1,4-dichlorobenzene in rat, mouse, and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Excretion kinetics of this compound and its urinary metabolites after controlled airborne exposure in human volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. US4089909A - Separation of dichlorobenzene isomers - Google Patents [patents.google.com]

- 6. Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. scribd.com [scribd.com]

- 9. Metabolism of dichloromethylcatechols as central intermediates in the degradation of dichlorotoluenes by Ralstonia sp. strain PS12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US3170961A - Process for separating dichlorobenzene isomers - Google Patents [patents.google.com]

- 11. US4300004A - Process for the preparation of dichlorobenzenes - Google Patents [patents.google.com]

- 12. ssi.shimadzu.com [ssi.shimadzu.com]

- 13. shimadzu.com [shimadzu.com]

- 14. Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 17. 1,3 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 18. ssi.shimadzu.com [ssi.shimadzu.com]

An In-depth Technical Guide to the Synthesis of 1,3-Dichlorobenzene from Benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 1,3-dichlorobenzene from benzene (B151609). The synthesis is a multi-step process involving several key organic reactions. This document outlines the detailed experimental protocols, quantitative data, and visual representations of the synthetic route.

Introduction

This compound, also known as m-dichlorobenzene, is a significant chemical intermediate in the production of various pharmaceuticals, agrochemicals, and dyes.[1][2] Its synthesis from benzene is not straightforward via direct chlorination, as this method predominantly yields ortho and para isomers.[3][4] Therefore, a directed synthesis is required to obtain the meta isomer in high purity. The most common and efficient laboratory and industrial synthesis involves a four-step process starting from benzene. This guide will detail each of these steps.

Overall Synthetic Pathway

The synthesis of this compound from benzene proceeds through the following four principal steps:

-

Nitration of Benzene: Benzene is first nitrated to form nitrobenzene (B124822).

-

Chlorination of Nitrobenzene: Nitrobenzene is then chlorinated to produce m-chloronitrobenzene. The nitro group acts as a meta-director in this electrophilic aromatic substitution reaction.

-

Reduction of m-Chloronitrobenzene: The nitro group of m-chloronitrobenzene is reduced to an amino group to form m-chloroaniline.

-

Diazotization and Sandmeyer Reaction: The amino group of m-chloroaniline is converted to a diazonium salt, which is subsequently replaced by a chlorine atom using a Sandmeyer reaction to yield the final product, this compound.

Below is a diagram illustrating the overall synthetic workflow.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with quantitative data presented in tabular format for clarity and comparison.

Step 1: Nitration of Benzene to Nitrobenzene

This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.

Experimental Protocol:

-

In a round-bottom flask, a nitrating mixture is prepared by carefully adding 40 mL of concentrated sulfuric acid to 35 mL of concentrated nitric acid, with cooling.[5]

-

The flask is placed in an ice bath to maintain a low temperature.

-

To this mixture, 30 mL of benzene is added dropwise with constant stirring. The temperature of the reaction mixture should be maintained below 55-60°C to prevent dinitration.[5][6]

-

After the addition of benzene is complete, the mixture is heated in a water bath at 60°C for approximately one hour.[6]

-

The reaction mixture is then cooled, and the organic layer (nitrobenzene) is separated using a separatory funnel.

-

The crude nitrobenzene is washed sequentially with a dilute sodium carbonate solution to remove acidic impurities, followed by several washes with water.[6][7]

-

The washed nitrobenzene is dried over anhydrous calcium chloride.[5][6]

-

Finally, pure nitrobenzene is obtained by distillation at its boiling point of 211°C.[6]

| Parameter | Value | Reference |

| Reactants | Benzene, Conc. Nitric Acid, Conc. Sulfuric Acid | [6] |

| Reagent Ratio | 30mL Benzene, 35mL HNO₃, 40mL H₂SO₄ | [6] |

| Reaction Temperature | < 60°C during addition, then 60°C | [6] |

| Reaction Time | 1 hour | [6] |

| Purification Method | Washing, Drying, Distillation | [6][7] |

| Typical Yield | ~85-90% | |

| Boiling Point | 210.9°C | [8] |

Step 2: Chlorination of Nitrobenzene to m-Chloronitrobenzene

The nitro group deactivates the benzene ring and directs the incoming electrophile (chlorine) to the meta position.

Experimental Protocol:

-

Nitrobenzene is placed in a reaction vessel equipped with a stirrer and a gas inlet.

-

A Lewis acid catalyst, such as ferric chloride (FeCl₃), is added.[9][10]

-

Chlorine gas is bubbled through the mixture while maintaining the temperature between 35-45°C.[9]

-

The reaction progress is monitored until the desired degree of chlorination is achieved.

-

The reaction mixture contains a mixture of isomers, with m-chloronitrobenzene being the major product.

-

Purification is achieved through a combination of distillation and crystallization.[9] The ortho and para isomers can be removed by caustic hydrolysis, as they are more reactive towards nucleophilic substitution.[9]

| Parameter | Value | Reference |

| Reactants | Nitrobenzene, Chlorine gas | [10] |

| Catalyst | Ferric Chloride (FeCl₃) | [9] |

| Reaction Temperature | 35–45°C | [9] |

| Isomer Distribution | 86% meta, 10% ortho, 4% para | [9] |

| Purification Method | Distillation, Crystallization, Caustic Wash | [9] |

| Melting Point | 44-46°C | [9] |

| Boiling Point | 235-236°C | [9] |

Step 3: Reduction of m-Chloronitrobenzene to m-Chloroaniline

The nitro group is reduced to an amine, a crucial step for the subsequent Sandmeyer reaction.

Experimental Protocol (Catalytic Hydrogenation):

-

m-Chloronitrobenzene is dissolved in a suitable solvent, such as an alcohol.[11]

-

A catalyst, typically Raney Nickel, is added to the solution.[11]

-

The mixture is subjected to hydrogenation in a high-pressure reactor.

-

The reaction is carried out at an elevated temperature and pressure until the reduction is complete.

-

The catalyst is filtered off, and the solvent is removed to yield m-chloroaniline. A dechlorination inhibitor may be added to prevent the loss of the chlorine substituent.[11]

Experimental Protocol (Bechamp Reduction):

-

m-Chloronitrobenzene is mixed with iron filings and a small amount of hydrochloric acid in water.[12]

-

The mixture is heated, and the reduction proceeds.

-

After the reaction is complete, the mixture is made basic to liberate the free amine.

-

m-Chloroaniline can then be isolated by steam distillation or solvent extraction.

| Parameter | Catalytic Hydrogenation | Bechamp Reduction (Fe/HCl) | Reference |

| Reactants | m-Chloronitrobenzene, Hydrogen gas | m-Chloronitrobenzene, Iron, HCl | [11][13] |

| Catalyst | Raney Nickel | - | [11] |

| Solvent | Alcoholic solution | Water | [11] |

| Reaction Conditions | Elevated temperature and pressure | Heating | [12] |

| Typical Yield | ~98% | High | [1] |

| Purification Method | Filtration, Solvent removal | Basification, Steam Distillation/Extraction |

Step 4: Diazotization of m-Chloroaniline and Sandmeyer Reaction

This final step involves the conversion of the amino group to a diazonium salt, which is then substituted by chlorine.

Experimental Protocol:

-

Diazotization: m-Chloroaniline is dissolved in a mixture of hydrochloric acid and water. The solution is cooled to 0-5°C in an ice-salt bath.[14] A solution of sodium nitrite (B80452) in water is then added dropwise, keeping the temperature strictly within the 0-5°C range, to form the m-chlorobenzenediazonium chloride solution.[14] The completion of diazotization can be checked with starch-iodide paper.[14]

-

Sandmeyer Reaction: In a separate flask, a solution of cuprous chloride (CuCl) in hydrochloric acid is prepared.[15] The freshly prepared, cold diazonium salt solution is added slowly to the cuprous chloride solution.[14] Nitrogen gas will evolve.

-

After the addition is complete, the mixture is warmed gently (e.g., to 60-70°C) until the evolution of nitrogen ceases.[14]

-

The product, this compound, separates as an oily layer.

-

The crude product is isolated, for example, by steam distillation or extraction with an organic solvent.[16]

-

The organic layer is washed with dilute sodium hydroxide (B78521) solution and then with water, dried over a suitable drying agent (e.g., anhydrous calcium chloride), and purified by fractional distillation.[14][17]

| Parameter | Value | Reference |

| Reactants | m-Chloroaniline, Sodium Nitrite, Hydrochloric Acid, Cuprous Chloride | [14][18] |

| Diazotization Temp. | 0–5°C | [14] |

| Sandmeyer Reaction Temp. | Initial addition at 0-5°C, then warming to 60-70°C | [14] |

| Catalyst | Cuprous Chloride (CuCl) | [15] |

| Purification Method | Steam Distillation/Extraction, Washing, Drying, Fractional Distillation | [14][16] |

| Typical Yield | 68–71% (from m-nitroaniline for m-chloronitrobenzene step) | [19] |

| Boiling Point | 172-173°C |

Logical Relationships in the Synthesis

The choice of the synthetic route is dictated by the directing effects of the substituents on the benzene ring.

Caption: Rationale for the multi-step synthesis pathway.

This in-depth guide provides the necessary information for the synthesis of this compound from benzene, tailored for professionals in research and development. The provided protocols and data are based on established chemical literature and practices. As with all chemical syntheses, appropriate safety precautions should be taken at all times.

References

- 1. 3-CHLOROANILINE - Ataman Kimya [atamanchemicals.com]

- 2. 3-Chloroaniline | 108-42-9 [chemicalbook.com]

- 3. US2123857A - Manufacture of 1,3-dichloro-and 1, 3, 5-trichlorobenzenes - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Nitrobenzene : Laboratory preparation, Properties and Uses. [chemicalnote.com]

- 8. scribd.com [scribd.com]

- 9. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Chlorination of Nitrobenzene – Myetutors [myetutors.com]

- 11. CN101774930A - Method for preparing m-chloro aniline - Google Patents [patents.google.com]

- 12. Convert Chlorobenzene to p−chloroaniline. - askIITians [askiitians.com]

- 13. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. scribd.com [scribd.com]

- 16. Sciencemadness Discussion Board - Chlorobenzene from Aniline via the Sandmeyer Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. US2894035A - Preparation of m-chloroaniline - Google Patents [patents.google.com]

- 18. quora.com [quora.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of 1,3-Dichlorobenzene: A Technical Guide

Introduction

1,3-Dichlorobenzene, a chlorinated aromatic hydrocarbon, serves as a crucial intermediate in the synthesis of various agrochemicals, pharmaceuticals, and specialty chemicals. A thorough understanding of its spectroscopic characteristics is paramount for quality control, reaction monitoring, and structural elucidation in these applications. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and data interpretation.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits a complex splitting pattern due to the coupling between the non-equivalent aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.27 | Triplet | H-2 | |

| ~7.10 | Doublet of Doublets | H-4, H-6 | |

| ~7.05 | Triplet | H-5 |

Note: Specific chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to symmetry, this compound displays four distinct carbon signals.[2]

| Chemical Shift (δ) ppm | Assignment |

| ~135.0 | C-1, C-3 |

| ~130.5 | C-5 |

| ~128.5 | C-4, C-6 |

| ~126.5 | C-2 |

Note: Chemical shifts are referenced to a standard, typically Tetramethylsilane (B1202638) (TMS).[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | Aromatic C-H stretch |

| ~1575, ~1460 | Strong | Aromatic C=C ring stretch |

| ~1080 | Strong | C-H in-plane bending |

| ~870 | Strong | C-H out-of-plane bending (characteristic of 1,3-disubstitution) |

| ~780 | Strong | C-Cl stretch |

Note: The positions and intensities of IR absorption bands can be influenced by the physical state of the sample.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

| m/z | Relative Intensity (%) | Assignment |

| 146 | 100 | [M]⁺ (Molecular ion, ³⁵Cl₂) |

| 148 | 63 | [M+2]⁺ (Isotope peak, ³⁵Cl³⁷Cl) |

| 150 | 10 | [M+4]⁺ (Isotope peak, ³⁷Cl₂) |

| 111 | 33 | [M-Cl]⁺ |

| 75 | 20 | [C₆H₃]⁺ |

Note: The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key feature in the mass spectrum of chlorinated compounds.[6]

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[1]

Data Acquisition: The prepared sample is placed in an NMR tube and inserted into the NMR spectrometer. For ¹H NMR, the instrument is typically operated at a frequency of 300 MHz or higher. For ¹³C NMR, a frequency of 75 MHz or higher is common.[1][7] The spectra are acquired by applying a series of radiofrequency pulses and recording the resulting free induction decay (FID), which is then Fourier transformed to obtain the frequency-domain spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a thin film of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared using a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄).[8]

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer.[9] An infrared beam is passed through the sample, and the detector measures the amount of light that is transmitted at each wavenumber. The resulting interferogram is then Fourier transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC) for separation from a mixture. In the ion source, the sample is vaporized and then ionized, most commonly using electron ionization (EI). During EI, high-energy electrons (typically 70 eV) bombard the molecules, causing them to lose an electron and form a positively charged molecular ion.[6][10]

Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). The separated ions are then detected, and their abundance is recorded to generate the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Information from Spectroscopic Methods

This diagram shows the relationship between different spectroscopic techniques and the structural information they provide for this compound.

Caption: Information derived from spectroscopic methods.

References

- 1. This compound(541-73-1) 1H NMR spectrum [chemicalbook.com]

- 2. Solved How many ^13 C signals would 1, 3-dichlorobenzene | Chegg.com [chegg.com]

- 3. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. uwosh.edu [uwosh.edu]

- 5. researchgate.net [researchgate.net]

- 6. This compound(541-73-1) MS spectrum [chemicalbook.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Benzene, 1,3-dichloro- [webbook.nist.gov]

- 10. massbank.eu [massbank.eu]

An In-depth Technical Guide to the Solubility of 1,3-Dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-dichlorobenzene in water and various organic solvents. The information is curated for professionals in research, scientific, and pharmaceutical fields, presenting quantitative data, detailed experimental methodologies, and logical workflows for solubility determination.

Quantitative Solubility Data

The solubility of this compound, a colorless liquid aromatic compound, is a critical parameter in its industrial applications, environmental fate, and toxicological studies.[1] Its solubility is markedly different in aqueous versus organic media due to its chemical structure.

Solubility in Water

This compound exhibits low solubility in water. This is attributed to its nonpolar aromatic ring and the hydrophobic nature of the chlorine atoms. The available quantitative data for its solubility in water at or near room temperature is summarized in the table below.

| Temperature (°C) | Solubility ( g/100 mL) | Source |

| 25 | 0.0123 | [2][3][4] |

| 25 | 0.0018 | [1] |

| 20 | 0.0130 (130 mg/L) | [5] |

| 25 | 0.0125 (125 mg/L) | [6] |

| Not Specified | Insoluble | [3][7] |

| Not Specified | Partially Soluble | [8] |

Note: Discrepancies in reported values may arise from variations in experimental methods and conditions.

Solubility in Organic Solvents

| Solvent | Qualitative Solubility | Quantitative Data (at 25 °C unless specified) | Source |

| Ethanol | Soluble | Miscible | [3][8][9][10] |

| Diethyl Ether | Soluble | Miscible | [3][8][9] |

| Acetone | Soluble / Very Soluble | Miscible | [1][6][9] |

| Methanol | Soluble | A solution of 100 µg/mL is stable | [11][12] |

| Benzene | Soluble | Miscible | [10] |

| Toluene | Soluble | Not available | |

| Carbon Tetrachloride | Soluble | Not available | |

| Cyclohexane | Soluble | Not available | |

| Hexane | Soluble | Not available |

The solubility of this compound in organic solvents is noted to increase with temperature.[1]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The "shake-flask" method is widely regarded as the "gold standard" for its reliability in determining thermodynamic equilibrium solubility.[13][14] For substances with very low solubility, the "column elution" method is often more appropriate. These methods are detailed in the OECD Guideline for the Testing of Chemicals, No. 105.[15][16][17][18]

Preliminary Test

Before commencing with a definitive solubility test, a preliminary test is advised to estimate the approximate solubility.[15][18] This helps in selecting the appropriate method and the amount of substance to be used.

Methodology:

-

Add a known volume of the solvent (e.g., 10 mL of water) to a flask.

-

Add the test substance (this compound) in a stepwise manner, for instance, starting with 0.1 g.

-

After each addition, the mixture is vigorously shaken for a set period (e.g., 10 minutes) and then allowed to stand.

-

Visually inspect for any undissolved parts of the sample.

-

Continue additions until undissolved substance is observed. The approximate solubility is then determined based on the total amount of substance that fully dissolved.

Flask Method (Shake-Flask Method)

This method is suitable for substances with a solubility greater than 10⁻² g/L.[15][16][18]

Methodology:

-

An excess amount of this compound is added to a flask containing a known volume of the solvent. The excess should be sufficient to ensure a saturated solution at equilibrium.

-

The flask is sealed and agitated at a constant, controlled temperature. The agitation should be sufficient to ensure good mixing but not so vigorous as to cause emulsification.

-

The system is allowed to equilibrate for a sufficient period. This can range from 24 hours to several days, and it is crucial to ensure that equilibrium has been reached.[19]

-

After equilibration, the mixture is allowed to stand to permit phase separation.

-

A sample of the supernatant (the saturated solution) is carefully withdrawn.

-

To separate any undissolved substance, the sample is centrifuged or filtered.

-

The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Column Elution Method

This method is designed for substances with low solubility (less than 10⁻² g/L).[15][16][18]

Methodology:

-

A column is packed with an inert support material (e.g., glass wool, sand) that has been coated with an excess of this compound.

-

The solvent is pumped through the column at a slow, constant flow rate.

-

As the solvent passes through the column, it becomes saturated with this compound.

-

Fractions of the eluate are collected at regular intervals.

-

The concentration of this compound in each fraction is determined by a sensitive analytical method.

-

A plateau in the concentration of successive fractions indicates that a saturated solution is being eluted. The solubility is the value of this plateau concentration.

Logical Workflow for Solubility Determination

The choice of the appropriate experimental method for determining the solubility of a substance like this compound is guided by its approximate solubility, which can be estimated from a preliminary test. The following diagram illustrates this logical workflow.

Caption: Logical workflow for selecting a solubility determination method.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound CAS#: 541-73-1 [m.chemicalbook.com]

- 3. This compound | 541-73-1 [amp.chemicalbook.com]

- 4. This compound | CAS#:541-73-1 | Chemsrc [chemsrc.com]

- 5. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 6. This compound | C6H4Cl2 | CID 10943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]